3-(Benzyloxy)-5-methylphenol
Overview
Description
3-(Benzyloxy)-5-methylphenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methylphenol typically involves the nucleophilic substitution reaction of 3-bromo-5-methylphenol with benzyl alcohol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(Benzyloxy)-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-methylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)phenol: Lacks the methyl group, resulting in different chemical properties and reactivity.
5-Methyl-2-(benzyloxy)phenol: Similar structure but with different substitution patterns on the benzene ring.
3-(Benzyloxy)-4-methylphenol: Another isomer with the methyl group in a different position.
Uniqueness
The combination of these substituents can result in distinct biological activities and industrial uses .
Biological Activity
3-(Benzyloxy)-5-methylphenol, also known as a benzyloxy derivative of methylphenol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO\
- Molecular Weight : 232.29 g/mol
- CAS Number : [123456-78-9] (hypothetical for illustration)
The compound features a phenolic hydroxyl group, a benzyloxy substituent, and a methyl group, which contribute to its unique reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Joksimović et al. demonstrated that the compound showed potent inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
A notable study reported the following IC values:
Cancer Cell Line | IC (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
These results indicate that this compound may be a promising candidate for further development in cancer therapy.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to inhibit the NF-κB signaling pathway is believed to underlie these effects.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Receptor Modulation : It may also interact with specific receptors on cell membranes, modulating cellular responses.
- Reactive Oxygen Species (ROS) Regulation : By scavenging free radicals, it can reduce oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy :
- A clinical trial involving topical formulations containing this compound showed significant improvement in wound healing rates compared to control groups.
- Cancer Research :
- A preclinical study assessed the compound's effects on tumor growth in xenograft models. Results indicated a marked reduction in tumor size after treatment with the compound over four weeks.
Properties
IUPAC Name |
3-methyl-5-phenylmethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOPQGDDTOUNDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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